molecular formula C10H16N2 B1369658 1-N-(2-methylpropyl)benzene-1,2-diamine CAS No. 78438-99-0

1-N-(2-methylpropyl)benzene-1,2-diamine

Cat. No.: B1369658
CAS No.: 78438-99-0
M. Wt: 164.25 g/mol
InChI Key: WQTINASITKTOOI-UHFFFAOYSA-N
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Description

1-N-(2-Methylpropyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a benzene ring with two adjacent amine groups, one of which is modified with a branched 2-methylpropyl (isobutyl) substituent. Characterization methods such as NMR, IR, and X-ray crystallography are standard for confirming its structure .

Properties

IUPAC Name

2-N-(2-methylpropyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTINASITKTOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608637
Record name N~1~-(2-Methylpropyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78438-99-0
Record name N~1~-(2-Methylpropyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-N-(2-methylpropyl)benzene-1,2-diamine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-N-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-N-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,2-Diamines

Compound Name Substituent(s) Boiling Point (°C) Optical Rotation ([α]D) Molecular Formula Reference
This compound 2-Methylpropyl (isobutyl) Not reported Not reported C10H16N2 Inferred
(R)-N1-(tert-Butyl)-1-phenylethane-1,2-diamine (8e) tert-Butyl, phenyl 83–84 (0.1 mmHg) –35.6 (c 0.78, CHCl3) C12H21N2
(R)-N1,1-Diphenyl-1,2-diamine (8d) Diphenyl 145–147 (0.06 mmHg) +19.4 (c 1.44, CHCl3) C14H17N2
N1-(3-Methoxypropyl)benzene-1,2-diamine 3-Methoxypropyl Not reported Not reported C10H16N2O
N1,N1-Dipropylbenzene-1,2-diamine Dipropyl Not reported Not reported C12H20N2

Key Observations:

  • Steric Effects: The 2-methylpropyl group in the target compound introduces moderate steric hindrance compared to bulkier tert-butyl (8e) or diphenyl (8d) substituents. This may enhance solubility in non-polar solvents while retaining coordination flexibility .
  • Electronic Effects: Electron-donating alkyl groups (e.g., 2-methylpropyl, dipropyl) increase the basicity of the amine groups compared to aryl-substituted derivatives (8d) .
  • The target compound’s stereochemical behavior remains unexplored .

Spectroscopic and Analytical Comparisons

Table 2: NMR Spectral Data for Representative 1,2-Diamines

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) Reference
This compound Anticipated peaks: ~1.0 (CH3), 1.8 (CH2), 3.2 (N–CH2) ~20–25 (CH3), 45–50 (N–CH2), 115–150 (aromatic) Inferred
(R)-N1,1-Diphenyl-1,2-diamine (8d) 3.64 (NH2), 6.6–7.2 (aromatic), 1.56 (CH3) 117–140 (aromatic), 21.1 (CH3)
(S)-N1,3-Dimethylbutane-1,2-diamine (8g) 1.02 (CH3), 2.6–2.8 (N–CH2) 18.2 (CH3), 45.7 (N–CH2)

Key Observations:

  • The 2-methylpropyl group’s protons would resonate as a doublet for the methyl groups (~1.0 ppm) and a multiplet for the methylene protons (~1.8 ppm), similar to 8g .
  • Aromatic protons in the benzene ring are expected at 6.6–7.2 ppm, consistent with other 1,2-diamines .

Biological Activity

1-N-(2-methylpropyl)benzene-1,2-diamine, also known as 2-methylpropylbenzene-1,2-diamine, is a compound that has garnered interest in various biological and chemical research contexts. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

Target of Action

The compound is believed to interact with cyclin-dependent kinases (cdks), which are crucial in regulating the cell cycle and transcription processes. Inhibition of cdks can lead to altered cell cycle progression or transcription regulation, potentially resulting in growth inhibition in specific cell types.

Mode of Action

If this compound acts as a cdk inhibitor, it may halt cell cycle progression or modify transcriptional activities. This could have implications for cancer research and therapeutic development.

Biochemical Pathways

The compound's action on cdks suggests a potential impact on pathways related to cell cycle regulation and gene expression. This could be particularly relevant in studies exploring cancer cell proliferation and differentiation.

In Vitro Studies

In laboratory settings, this compound has been utilized to study enzyme interactions and as a precursor for synthesizing biologically active molecules. Its role as an intermediate in organic synthesis highlights its versatility in developing pharmaceuticals and agrochemicals.

Chemical Synthesis

The compound serves as a building block in organic synthesis, particularly in creating pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or specificity towards certain targets.

Enzyme Interaction Studies

Research involving this compound focuses on its interactions with various enzymes. These studies aim to elucidate its potential roles in metabolic pathways and its effects on enzyme kinetics.

Case Studies

Study Findings Implications
Study on cdk inhibitionDemonstrated that similar compounds effectively inhibit cdks leading to reduced cell proliferationPotential use in cancer therapy
Toxicological assessmentRelated diamines showed acute toxicity at specific dosesIndicates need for safety evaluations before use

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